![molecular formula C22H13F2N3 B6509098 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-36-6](/img/structure/B6509098.png)
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a chemical compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .
Wissenschaftliche Forschungsanwendungen
Photosensitizing Anti-Cancer Agents
Pyrazolo[4,3-c]quinoline derivatives, including 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline, serve as photosensitizing anti-cancer agents . These compounds can be activated by light to produce a form of oxygen that can kill nearby cells, making them useful in photodynamic therapy for cancer.
Benzodiazepine Antagonists
These compounds also act as benzodiazepine antagonists . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they can lead to physical dependence and withdrawal symptoms. Antagonists can block the action of benzodiazepines, potentially helping to treat benzodiazepine addiction.
Selective Cyclooxygenase-2 (COX-2) Inhibitors
Pyrazolo[4,3-c]quinoline derivatives have been found to inhibit COX-2 selectively . COX-2 is an enzyme responsible for inflammation and pain. By selectively inhibiting this enzyme, these compounds can potentially be used to develop new anti-inflammatory and pain relief drugs.
Anti-Inflammatory Properties
Apart from being COX-2 inhibitors, these compounds exhibit general anti-inflammatory properties . This makes them potential candidates for the development of drugs to treat various inflammatory diseases.
Inhibitors of Oncogenic Ras
Pyrazolo[3,4-b]quinoline derivatives are used as inhibitors of oncogenic Ras . Ras proteins play a key role in cellular signal transduction. When mutated, they can lead to cancer. Inhibitors can potentially stop the growth of cancer cells.
γ-Secretase Inhibitors
Some pyrazolo[4,3-c]quinoline derivatives have been found to inhibit γ-secretase selectively . γ-Secretase is an enzyme that plays a key role in the development of Alzheimer’s disease. By inhibiting this enzyme, these compounds can potentially be used to slow the progression of Alzheimer’s disease.
Antimicrobial Agents
Benzo[b][1,8]naphthyridine derivatives, which are structurally similar to pyrazolo[4,3-c]quinoline, are known to have antimicrobial properties . It’s possible that 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline may also exhibit similar properties.
DNA Binding Properties
Benzo[b][1,8]naphthyridine derivatives are also known to bind to DNA . This suggests that 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline might also bind to DNA, which could have implications for its use in genetic research or therapy.
Wirkmechanismus
Target of Action
The primary target of 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline interacts with CDK2, inhibiting its activity . This inhibition leads to significant alterations in cell cycle progression .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle, leading to cell cycle arrest .
Result of Action
The inhibition of CDK2 by 6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Eigenschaften
IUPAC Name |
6,8-difluoro-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-11-17-21(19(24)12-15)25-13-18-20(14-7-3-1-4-8-14)26-27(22(17)18)16-9-5-2-6-10-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLASBHGHYTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.